
Cyclohexyl isocyanide(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl isocyanide(1+) is an organic cation that is the conjugate acid of cyclohexyl isocyanide, arising from protonation of the negatively charged methylidyne carbon; major species at pH 7.3. It is a conjugate acid of a cyclohexyl isocyanide.
Wissenschaftliche Forschungsanwendungen
Tumor Imaging
Cyclohexyl isocyanide is utilized in the synthesis of novel complexes for tumor imaging in nuclear medicine. (Yu et al., 2014). Similarly, it plays a role in the development of multimodal complexes for nuclear medicine applications. (Triantis et al., 2014).
Chemical Synthesis
Cyclohexyl isocyanide is involved in various chemical syntheses:
- It's used in the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives via reactions with aldehydes and 1,3-dicarbonyl compounds. (Fan et al., 2007).
- It aids in the synthesis of methyl 2-cyano-3-(aryl)-cyclohexylcarbamoyl-(aryl)-acrylate through a multicomponent reaction. (Anary‐Abbasinejad et al., 2010).
- Cyclohexyl isocyanide is crucial in isocyanide-based [4+1] cycloaddition reactions for synthesizing diverse heterocyclic scaffolds. (Kaur et al., 2016).
Novel Compound Synthesis
- It facilitates the formation of novel γ-spiroiminolactones in combination with dialkyl acetylenedicarboxylates. (Azizian et al., 2003).
- It's used in synthesizing new classes of cyclic dipeptidyl ureas. (Sañudo et al., 2006).
Photodissociation Studies
The photodissociation dynamics of cyclohexyl cyanide and cyclohexyl isocyanide have been studied, providing insights into the energy partitioning among products. (Kang et al., 2004).
Eigenschaften
Produktname |
Cyclohexyl isocyanide(1+) |
|---|---|
Molekularformel |
C7H12N+ |
Molekulargewicht |
110.18 g/mol |
IUPAC-Name |
cyclohexyl(methylidyne)azanium |
InChI |
InChI=1S/C7H12N/c1-8-7-5-3-2-4-6-7/h1,7H,2-6H2/q+1 |
InChI-Schlüssel |
CUAGXVQIGHFUSI-UHFFFAOYSA-N |
SMILES |
C#[N+]C1CCCCC1 |
Kanonische SMILES |
C#[N+]C1CCCCC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[2-(4-Fluorophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine](/img/structure/B1228583.png)
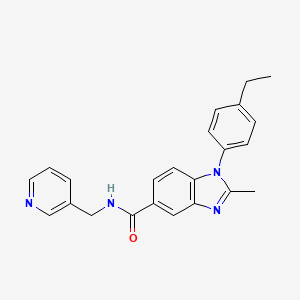
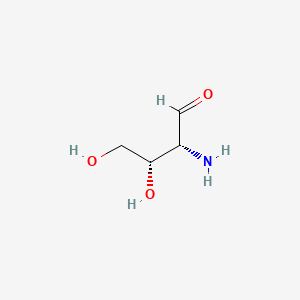
![2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester](/img/structure/B1228586.png)

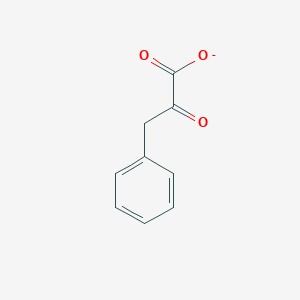
![N-(4-ethoxyphenyl)-2-[5-oxo-1-phenyl-3-(2-pyridinylmethyl)-2-sulfanylidene-4-imidazolidinyl]acetamide](/img/structure/B1228594.png)
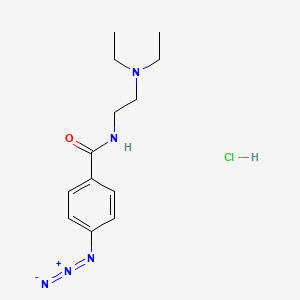
![3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea](/img/structure/B1228598.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B1228599.png)
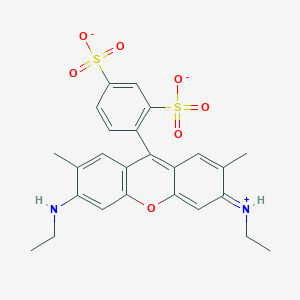
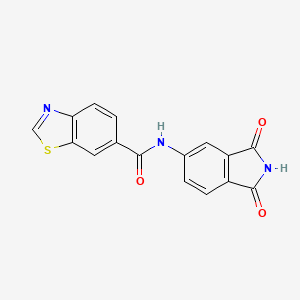
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1228604.png)
